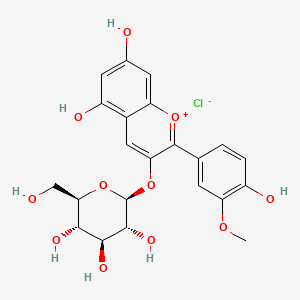

Peonidin 3-Glucoside

説明

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNZDSOEFSAIZ-VXZFYHBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219119 | |

| Record name | Peonidin 3-monoglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-39-4 | |

| Record name | Glucopeonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peonidin 3-monoglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peonidin 3-monoglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEONIDIN 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3419IIT8I0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Compendium on the Natural Sources of Peonidin 3-Glucoside

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural occurrences of Peonidin 3-Glucoside, a prominent anthocyanin. It details its primary sources, quantitative distribution, methodologies for its extraction and analysis, and its biosynthetic origin in plants.

Natural Sources and Quantitative Data

This compound is a water-soluble pigment responsible for many of the red, purple, and blue hues observed in various plant tissues.[1][2][3] It is found in a wide array of fruits, vegetables, and grains. The concentration of this compound can vary significantly depending on the species, cultivar, growing conditions, and stage of ripeness.

Berries represent one of the most significant sources of this compound. Notably high concentrations are found in bilberries (Vaccinium myrtillus), lingonberries (Vaccinium vitis-idaea), and American cranberries (Vaccinium macrocarpon).[4][5] Blueberries, both lowbush (Vaccinium angustifolium) and highbush (Vaccinium corymbosum), also contain this anthocyanin, albeit typically in lower amounts.[4][5]

Grapes (Vitis vinifera), particularly red and black varieties, and consequently red wine, are well-documented sources of this compound.[1][6] It is a major anthocyanin in the juice of several grape cultivars. Other fruits containing this compound include plums (Prunus domestica) and sweet cherries (Prunus avium).[4][5]

Beyond fruits, this compound is present in vegetables like red onions and in grains such as purple corn and black rice.[1][2][7]

The following tables summarize the quantitative data for this compound content in various natural sources, compiled from the Phenol-Explorer database and other scientific literature.

Table 1: Peonidin 3-O-glucoside Content in Fruits and Fruit Products

| Food Source | Mean Content (mg/100g FW) | Minimum (mg/100g FW) | Maximum (mg/100g FW) | Standard Deviation | No. of Studies |

| American cranberry | 4.16 | 4.16 | 4.16 | 0.00 | 1 |

| Gooseberry | 0.06 | 0.00 | 0.13 | 0.05 | 4 |

| Grape (Black) | 5.80 | 2.13 | 19.27 | 3.97 | 22 |

| Highbush blueberry, raw | 0.20 | 0.00 | 0.51 | 0.28 | 5 |

| Lingonberry, raw | 4.25 | 4.25 | 4.25 | 0.00 | 1 |

| Lowbush blueberry, raw | 5.53 | 1.03 | 13.52 | 3.76 | 10 |

| Plum, fresh | 0.46 | 0.00 | 2.30 | 0.68 | 24 |

| Sweet cherry, raw | 0.76 | 0.00 | 3.00 | 0.84 | 16 |

| Lowbush blueberry, jam | 2.50 | 2.21 | 2.79 | 0.41 | 2 |

| Sweet cherry, jam | 0.74 | 0.00 | 1.48 | 1.05 | 2 |

| Aestivalis grape (Black) | 1.34 | 1.34 | 1.34 | 0.00 | 1 |

Source: Phenol-Explorer

Table 2: Peonidin 3-O-glucoside Content in Beverages

| Beverage | Mean Content (mg/100 ml) | Minimum (mg/100 ml) | Maximum (mg/100 ml) | Standard Deviation | No. of Studies |

| Wine (Red) | 0.82 | 0.15 | 5.97 | 1.26 | 37 |

Source: Phenol-Explorer

Experimental Protocols

The extraction, isolation, and quantification of this compound from natural sources are critical for research and development. The following sections outline common methodologies employed in the laboratory.

Extraction

A general protocol for the extraction of this compound from plant material involves the following steps:

-

Sample Preparation: The plant material is typically freeze-dried and ground into a fine powder to maximize the surface area for solvent contact.

-

Solvent Extraction: The powdered sample is suspended in an acidified solvent. A common solvent system is a mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 85:15, v/v) acidified with a small amount of hydrochloric acid (e.g., 0.1%) or formic acid. The acid helps to maintain the stability of the anthocyanin.

-

Extraction Process: The mixture is agitated for a period of 1 to 2 hours. To prevent degradation from light and heat, this process is often carried out in the dark and at a controlled, cool temperature (e.g., 4°C).

-

Separation: The solid plant material is separated from the liquid extract through centrifugation or filtration.

-

Concentration: The resulting supernatant, which contains the this compound, is concentrated using a rotary evaporator under reduced pressure and at a temperature below 40°C to yield a crude extract.

Purification

The crude extract often contains other compounds such as sugars and organic acids that can interfere with analysis. Solid-Phase Extraction (SPE) is a common method for purification:

-

Cartridge Conditioning: A C18 SPE cartridge is conditioned by sequentially washing it with methanol and then acidified water.

-

Sample Loading: The crude extract is dissolved in a small volume of acidified water and loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with acidified water to remove polar impurities.

-

Elution: The this compound and other anthocyanins are eluted from the cartridge using acidified methanol.

-

Final Concentration: The eluted fraction is concentrated using a rotary evaporator to obtain a purified anthocyanin extract.

Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometry (MS) detector is the standard for the quantification of this compound.

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution is commonly employed with two solvents:

-

Solvent A: Acidified water (e.g., with 0.1% formic acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Detection:

-

HPLC-DAD: The detector is set to monitor the absorbance at approximately 520 nm, which is the characteristic wavelength for anthocyanins.

-

LC-MS: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer can be operated in full scan mode to identify the precursor ion of this compound and in product ion scan (MS/MS) mode to confirm its structure through fragmentation patterns.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using a certified reference standard.

Biosynthesis of this compound

This compound is synthesized in plants via the well-established anthocyanin biosynthesis pathway, a branch of the general phenylpropanoid pathway. The final step in the formation of this compound is the methylation of Cyanidin 3-Glucoside.

The following diagram illustrates the key steps leading to the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Anthocyanins and Anthocyanin Biosynthesis Gene Expression in Passiflora Flower Corona Filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mtc-usa.com [mtc-usa.com]

- 5. advion.com [advion.com]

- 6. maxapress.com [maxapress.com]

- 7. researchgate.net [researchgate.net]

Peonidin 3-Glucoside chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Peonidin (B1209262) 3-Glucoside, a naturally occurring anthocyanin with significant therapeutic potential. This document covers its chemical structure, physicochemical properties, and key biological activities, with a focus on its anti-inflammatory and anticancer effects. Detailed experimental protocols and visual representations of associated signaling pathways are provided to support further research and development.

Chemical Structure and Properties

Peonidin 3-Glucoside, also known as Peonidin-3-O-glucoside, is a prominent member of the anthocyanin family of flavonoids. Its structure consists of a peonidin aglycone linked to a glucose molecule at the 3-hydroxyl position. This glycosylation enhances its stability and water solubility.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromenylium | [1] |

| Synonyms | Peonidin 3-O-glucoside, Peonidin 3-β-D-glucopyranoside, Glucopeonidin | [1][2] |

| CAS Number | 6906-39-4 (chloride) | [1][2] |

| Chemical Formula | C₂₂H₂₃ClO₁₁ (chloride) | [1] |

| Molecular Weight | 498.87 g/mol (chloride) | [1] |

| Appearance | Dark red to purple solid | [2] |

| Solubility | Highly water-soluble. Soluble in DMSO. | [3] |

| Stability | Stable in acidic conditions (pH < 3).[4] Degradation increases with higher pH and temperature (>40°C). Sensitive to light. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant properties. These activities include anti-inflammatory, anticancer, and chemopreventive effects.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response.[5] By preventing the translocation of NF-κB to the nucleus, this compound can downregulate the expression of pro-inflammatory cytokines such as TNF-α.[6]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

The anticancer properties of this compound are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.

Inhibition of Cell Proliferation and Induction of Apoptosis: this compound has been observed to arrest the cell cycle at the G2/M phase in certain cancer cell lines.[7] This is achieved by down-regulating the expression of cyclin-dependent kinases (CDKs) and cyclins, which are crucial for cell cycle progression.[7] Furthermore, it can induce apoptosis (programmed cell death) through the activation of caspases.[7]

Suppression of Metastasis: A key aspect of its anticancer potential lies in its ability to inhibit cancer cell invasion and metastasis.[8] This is mediated through the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[8]

Figure 2: Inhibition of the MAPK/ERK pathway and metastasis by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., HS578T)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired time periods (e.g., 24, 48, 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Figure 3: Workflow for the MTT cell viability assay.

Western Blot Analysis for MAPK Pathway Proteins

This protocol is designed to analyze the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.

Materials:

-

Cancer cell line (e.g., A549)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at desired concentrations and time points.

-

Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the total protein and/or loading control.

In Vivo Lung Cancer Metastasis Model

This protocol describes a method to evaluate the anti-metastatic potential of this compound in a murine model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Lung carcinoma cell line (e.g., Lewis lung carcinoma - LLC)

-

This compound (for oral gavage or intraperitoneal injection)

-

Phosphate-buffered saline (PBS)

-

Anesthesia

-

Surgical tools for injection and dissection

Procedure:

-

Culture LLC cells and harvest a single-cell suspension in sterile PBS.

-

Inject 1 x 10⁶ LLC cells into the tail vein of each mouse.

-

Randomly divide the mice into control and treatment groups.

-

Administer this compound (e.g., 5-10 mg/kg body weight) to the treatment group daily via oral gavage or intraperitoneal injection. The control group receives the vehicle.

-

Monitor the mice for signs of distress and record body weight regularly.

-

After a predetermined period (e.g., 21-28 days), euthanize the mice.

-

Excise the lungs and fix them in Bouin's solution.

-

Count the number of tumor nodules on the lung surface.

-

(Optional) Process lung tissues for histopathological analysis to confirm metastasis.

Figure 4: Workflow for the in vivo lung cancer metastasis model.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and anticancer properties. Its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and MAPK, make it a compelling candidate for further investigation in drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this anthocyanin. Further studies are warranted to elucidate its bioavailability, pharmacokinetics, and efficacy in more complex preclinical and clinical settings.

References

- 1. medkoo.com [medkoo.com]

- 2. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling – Acta Informatica Medica [actainformmed.org]

- 7. Cyanidin 3-glucoside and this compound inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Pathway of Peonidin 3-Glucoside Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Peonidin 3-Glucoside, a significant anthocyanin contributing to the red and purple pigmentation in various plants. This document details the enzymatic steps, regulatory networks, and experimental methodologies crucial for understanding and potentially manipulating this important metabolic pathway.

The Core Biosynthetic Pathway

This compound synthesis is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the flavonoid and anthocyanin-specific branches. The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core anthocyanidin structure, which is subsequently modified to yield this compound.

The key enzymatic steps are:

-

General Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Flavonoid Isomerization and Hydroxylation: Chalcone Isomerase (CHI) converts naringenin chalcone to naringenin. Subsequently, Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to dihydrokaempferol (B1209521). Flavonoid 3'-Hydroxylase (F3'H) then converts dihydrokaempferol to dihydroquercetin.

-

Anthocyanidin Synthesis: Dihydroflavonol 4-Reductase (DFR) reduces dihydroquercetin to leucocyanidin (B1674801). Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), then oxidizes leucocyanidin to the unstable anthocyanidin, cyanidin (B77932).

-

Glycosylation: The unstable cyanidin is stabilized by glycosylation at the 3-hydroxyl position by UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT), forming Cyanidin 3-Glucoside.

-

Methylation: Finally, an Anthocyanin O-Methyltransferase (AOMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of the B-ring of Cyanidin 3-Glucoside, yielding the stable this compound.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the concentration of the final product varies significantly among plant species and tissues.

Table 1: Kinetic Properties of Anthocyanin O-Methyltransferases (AOMTs)

| Plant Species | Substrate | Km (µM) | Vmax or Catalytic Efficiency (kcat/Km) | Reference |

| Vitis vinifera | Cyanidin 3-O-glucoside | 20 - 75 | Not specified | [1] |

| Paeonia suffruticosa (PsAOMT) | Cyanidin 3,5-di-O-glucoside | 40.0 ± 2.1 | Vmax: 1.2 ± 0.1 nmol s-1 mg-1 protein | [2] |

| Petunia hybrida | Cyanidin derivatives | Not specified | Not specified | [3][4] |

| Citrus reticulata (CrOMT2) | Luteolin | 7.6 ± 0.8 | kcat/Km: 2707.9 M-1s-1 | [4] |

| Glycine max (GmOMT) | Various flavonoids | 1.8 - 25.3 | Not specified | [5] |

Table 2: Concentration of this compound in Various Plant Sources

| Plant Source | Tissue | Concentration (mg/100g FW) | Reference |

| Grape (Vitis vinifera), Black | Fruit | 5.80 (average) | [6] |

| Red Wine | - | 0.82 mg/100 ml (average) | [6] |

| American Cranberry (Vaccinium macrocarpon) | Fruit | 4.16 | [3] |

| Lingonberry (Vaccinium vitis-idaea) | Fruit | 4.25 | [3] |

| Lowbush Blueberry (Vaccinium angustifolium) | Fruit | 5.53 | [3] |

| Sweet Cherry (Prunus avium) | Fruit | 0.76 (average) | [6] |

| Plum (Prunus domestica) | Fruit | 0.46 (average) | [6] |

| Purple Corn (Zea mays L.) | Kernel | Present, not quantified | [7] |

| Black Rice (Oryza sativa L.) | Bran | Present, not quantified | [8] |

Experimental Protocols

Extraction of Anthocyanins for HPLC Analysis

This protocol is adapted from methods described for various plant tissues.[6][9]

Materials:

-

Plant tissue (e.g., fruit skin, petals)

-

Liquid nitrogen

-

Extraction solvent: Methanol/Water/Formic Acid (80:20:1, v/v/v) or Acetone/Water/Acid (e.g., HCl or TFA) mixtures.[9]

-

Centrifuge

-

0.22 µm syringe filter

-

HPLC vials

Procedure:

-

Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powder to a centrifuge tube and add the extraction solvent (e.g., 10 mL per 1 g of tissue).

-

Vortex the mixture thoroughly and incubate in the dark at 4°C for at least 1 hour (or overnight for complete extraction).

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The extract is now ready for HPLC analysis.

In Vitro Anthocyanin O-Methyltransferase (AOMT) Enzyme Assay

This protocol is based on established methods for assaying O-methyltransferase activity.[10][11]

Materials:

-

Purified recombinant AOMT enzyme

-

Substrate: Cyanidin 3-Glucoside (in a suitable buffer)

-

Methyl donor: S-adenosyl-L-methionine (SAM)

-

Reaction buffer: e.g., 100 mM Tris-HCl, pH 7.5

-

Stopping solution: e.g., 2 M HCl or 10% Trichloroacetic acid (TCA)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a specific concentration of Cyanidin 3-Glucoside (e.g., 50 µM), and SAM (e.g., 200 µM).

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of the purified AOMT enzyme.

-

Incubate the reaction for a specific time period (e.g., 30 minutes) during which the reaction is linear.

-

Stop the reaction by adding the stopping solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of this compound formed. The product can be identified by comparing its retention time and UV-Vis spectrum with an authentic standard.

-

Enzyme activity can be calculated as the amount of product formed per unit time per amount of enzyme. For kinetic analysis, vary the substrate concentration while keeping the enzyme and SAM concentrations constant.

RNA Extraction and RT-qPCR Analysis of Biosynthesis Genes

This protocol provides a general workflow for analyzing the expression of genes involved in this compound biosynthesis.

3.3.1. RNA Extraction from Phenolic-Rich Tissues

A modified CTAB method is often required for tissues with high levels of secondary metabolites.[5][8]

Materials:

-

Plant tissue

-

Liquid nitrogen

-

CTAB extraction buffer (2% CTAB, 2% PVP, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2.0 M NaCl, 2% β-mercaptoethanol added just before use)

-

Chloroform:isoamyl alcohol (24:1)

-

Lithium chloride (LiCl)

-

RNase-free water

Procedure:

-

Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen.

-

Add the powder to a pre-warmed (65°C) tube containing 1 mL of CTAB extraction buffer.

-

Incubate at 65°C for 15-30 minutes with occasional vortexing.

-

Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube and repeat the chloroform:isoamyl alcohol extraction.

-

Precipitate the RNA from the aqueous phase by adding 0.25 volumes of 10 M LiCl and incubating overnight at 4°C.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

-

Wash the RNA pellet with 70% ethanol, air dry briefly, and resuspend in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

3.3.2. RT-qPCR

Materials:

-

High-quality total RNA

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target genes (e.g., PAL, CHS, DFR, ANS, UFGT, AOMT) and a reference gene (e.g., Actin or Ubiquitin)

-

qPCR instrument

Procedure:

-

Synthesize cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

Design and validate gene-specific primers for your target and reference genes.

-

Prepare the qPCR reaction mixture containing the qPCR master mix, primers, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes.

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by a complex of transcription factors known as the MBW complex. This complex consists of proteins from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. The MBW complex binds to the promoters of the late biosynthetic genes in the anthocyanin pathway (e.g., DFR, ANS, UFGT), thereby activating their transcription.

Environmental cues, particularly light, play a crucial role in regulating the MBW complex.

Light Signaling Pathway:

-

Photoreception: Plants perceive light through photoreceptors such as phytochromes (for red/far-red light) and cryptochromes (for blue light).

-

Signal Transduction: In the dark, a key repressor protein called CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) is active in the nucleus. COP1 targets positive regulators of photomorphogenesis, including the transcription factor ELONGATED HYPOCOTYL 5 (HY5), for degradation via the proteasome.[2][12][13]

-

Activation of Transcription: Upon light exposure, photoreceptors become activated and move to the nucleus, where they interact with and inactivate COP1.[14] This inactivation of COP1 allows HY5 to accumulate.

-

MBW Complex Activation: HY5 can then directly bind to the promoters of anthocyanin biosynthetic genes and also activate the expression of the R2R3-MYB components of the MBW complex. The assembled and active MBW complex then drives the high-level expression of the structural genes required for anthocyanin, and subsequently this compound, biosynthesis.[2][15]

This technical guide provides a foundational understanding of the biosynthesis of this compound in plants. Further research into the specific regulatory mechanisms in different plant species and the interplay of various environmental and hormonal signals will continue to enhance our ability to modulate the production of this and other valuable plant-derived compounds.

References

- 1. Regiospecificity and kinetic properties of a plant natural product O-methyltransferase are determined by its N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Light Induced Regulation Pathway of Anthocyanin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB017308) - FooDB [foodb.ca]

- 4. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemically functional characterization of regiospecific flavonoid O-methyltransferases from Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing all foods in which the polyphenol Peonidin 3-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]

- 7. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]

- 8. mtc-usa.com [mtc-usa.com]

- 9. Showing all foods in which the polyphenol Peonidin 3-O-(6''-acetyl-glucoside) is found - Phenol-Explorer [phenol-explorer.eu]

- 10. A Novel Cation-Dependent O-Methyltransferase Involved in Anthocyanin Methylation in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methylation mediated by an anthocyanin, O-methyltransferase, is involved in purple flower coloration in Paeonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular interaction between COP1 and HY5 defines a regulatory switch for light control of Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hort [journals.ashs.org]

- 15. Effect of Red and Blue Light on Anthocyanin Accumulation and Differential Gene Expression in Strawberry (Fragaria × ananassa) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Peonidin 3-Glucoside (UV-Vis, NMR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Peonidin (B1209262) 3-Glucoside, a prominent anthocyanin found in various plant sources. The document details its characterization through Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data and experimental insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the identification and quantification of anthocyanins. The absorption spectrum of Peonidin 3-Glucoside is characterized by a strong absorbance in the visible region, which is responsible for its red to purple color, and another absorbance band in the UV region. The position of the maximum absorption wavelength (λmax) is sensitive to the pH of the solution.

Table 1: UV-Vis Absorption Data for this compound

| Solvent/pH | λmax (nm) | Reference |

| Acidic (pH < 3) | ~520 - 535 | [1] |

| Methanol (B129727) with 0.1% HCl | ~522 | Not explicitly stated, but typical for anthocyanins |

Experimental Protocol: UV-Vis Spectroscopy

A common method for the analysis of anthocyanins like this compound is the pH differential method, which relies on the structural transformation of the anthocyanin molecule with a change in pH.

Sample Preparation:

-

A stock solution of this compound is prepared in a slightly acidified solvent, such as methanol with 0.1% HCl, to ensure stability.[1]

-

Two aliquots of the stock solution are diluted with two different buffers: one with potassium chloride buffer (pH 1.0) and the other with sodium acetate (B1210297) buffer (pH 4.5).[2]

Instrument Parameters:

-

Spectrophotometer: A standard UV-Vis spectrophotometer.

-

Scan Range: 200-700 nm to record the full spectrum.[1]

-

Measurement Wavelengths: Absorbance is measured at the λmax of the flavylium (B80283) cation (around 520-535 nm) and at 700 nm to correct for haze.[1][2]

-

Blank: The respective buffer solutions are used as blanks.

Data Analysis: The total monomeric anthocyanin concentration can be calculated using the Lambert-Beer law, taking into account the molar extinction coefficient of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule, including the connectivity of atoms and their spatial arrangement. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, MeOD-TFA)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.94 | s | |

| H-2' | 7.91 | d | 2.0 |

| H-6' | 7.71 | d | 2.0 |

| H-8 | 6.88 | d | 1.6 |

| H-6 | 6.70 | d | 2.0 |

| H-1'' | 5.46 | d | 7.6 |

| OCH₃ | 3.82 | s | |

| Glucose Protons | 3.43 - 4.09 | m |

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, MeOD-TFA)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 170.7 |

| C-4 | 147.4 |

| C-5 | 159.8 |

| C-7 | 160.4 |

| C-9 | 159.4 |

| C-10 | 113.6 |

| C-1' | 118.2 |

| C-2' | 115.4 |

| C-3' | 149.7 |

| C-4' | 157.4 |

| C-5' | 112.5 |

| C-6' | 136.0 |

| C-6 | 95.4 |

| C-8 | 103.6 |

| OCH₃ | 57.3 |

| C-1'' | 103.6 |

| C-2'' | 75.1 |

| C-3'' | 78.4 |

| C-4'' | 71.2 |

| C-5'' | 79.0 |

| C-6'' | 62.5 |

Note: The chemical shifts are referenced to the solvent signal. Assignments are based on typical values for anthocyanins and may require 2D NMR for confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

The sample is dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] A small amount of trifluoroacetic acid (TFA-d) is often added to stabilize the flavylium cation.

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[3][4]

-

Experiments: Standard 1D ¹H and ¹³C NMR experiments are performed. For complete structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

-

Temperature: Typically performed at room temperature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis (MS/MS).

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |

| ESI-MS (Positive) | 463.1240 | 301.0709 | Loss of the glucose moiety (162 Da) |

Experimental Protocol: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound in complex mixtures.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[5]

-

Mobile Phase: A gradient elution is typically employed with two solvents:

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.[5]

-

Injection Volume: 1-10 µL.[5]

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is the most common source, typically operated in positive ion mode.[5]

-

Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) are used.

-

MS/MS Analysis: The precursor ion corresponding to this compound ([M+H]⁺ at m/z 463) is selected and fragmented to produce a characteristic product ion spectrum. The major fragment at m/z 301 corresponds to the peonidin aglycone.

References

The Biological Activities of Peonidin 3-Glucoside: A Technical Guide on its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Peonidin 3-Glucoside (P3G), a prominent anthocyanin, is a natural pigment responsible for the vibrant colors in numerous fruits and flowers.[1] Beyond its role as a colorant, P3G has garnered significant scientific interest for its potent biological activities, primarily its antioxidant properties. This technical guide provides a comprehensive examination of the antioxidant potential of this compound. It summarizes quantitative data from key antioxidant assays, offers detailed experimental methodologies, and elucidates the molecular signaling pathways through which P3G exerts its effects. This document serves as a robust resource for professionals in pharmacology, nutrition, and drug discovery, aiming to facilitate a deeper understanding and application of P3G in future research and therapeutic development.

Introduction to this compound

This compound is an O-methylated anthocyanidin, commonly found in nature as a glycosylated derivative of peonidin.[1] It is one of the six most common anthocyanins found in food plants, which include cyanidin, delphinidin, petunidin, pelargonidin, and malvidin.[2][3] The core structure of anthocyanins consists of two aromatic rings (A and B) and a heterocyclic pyran ring (C), with glycosylation typically occurring at the 3-position.[4] The specific structural features of peonidin, particularly the hydroxyl and methoxy (B1213986) groups on its B-ring, are fundamental to its biological functions, most notably its capacity as an antioxidant.[1] P3G demonstrates significant antioxidant activity by scavenging free radicals and chelating metal ions, a capacity attributed to its phenolic structure which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound and related compounds is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant potency.

The table below summarizes the IC50 values for several peonidin-based anthocyanin monomers and a mixture of purple sweet potato anthocyanins (PSPAs) as determined by the DPPH radical scavenging assay.

| Compound | DPPH Radical Scavenging IC50 (μg/mL) | Reference |

| Purple Sweet Potato Anthocyanins (PSPAs) | 57.08 | [5] |

| Peonidin-based Anthocyanin Monomer 1 (P1) | 57.88 | [5] |

| Peonidin-based Anthocyanin Monomer 2 (P2) | 45.14 | [5] |

| Peonidin-based Anthocyanin Monomer 3 (P3) | 37.08 | [5] |

| Peonidin-based Anthocyanin Monomer 4 (P4) | 29.05 | [5] |

| Peonidin-based Anthocyanin Monomer 5 (P5) | 30.62 | [5] |

Detailed Experimental Protocols for Antioxidant Assays

Standardized assays are crucial for quantifying and comparing the antioxidant potential of compounds like this compound. The following sections detail the methodologies for three key in vitro antioxidant assays.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][6][7]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light, with an initial absorbance of approximately 1.0 at 517 nm.[1][8][9]

-

Sample Preparation: Prepare a series of dilutions of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.[9]

-

Reaction: In a 96-well microplate or test tubes, add a small volume of the sample or standard to a fixed volume of the DPPH working solution.[7][8] A blank containing only the solvent is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[1][7]

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[1][8]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentrations.[1][10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable, blue-green ABTS radical cation (ABTS•+), reducing it to its colorless neutral form.[11]

Methodology:

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[1][12]

-

Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[1][12]

-

Sample Preparation: Prepare various concentrations of this compound and a reference standard (e.g., Trolox).[11]

-

Reaction: Add a small volume of the sample to the diluted ABTS•+ working solution.[1]

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[11]

-

Measurement: Read the absorbance at 734 nm.[1]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1][11]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, which results in the formation of an intense blue color.[13]

Methodology:

-

Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[7][14]

-

Sample Preparation: Prepare various concentrations of this compound. A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.[7][13]

-

Reaction: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 300 µL).[7]

-

Incubation: Incubate the mixture for a specified time (e.g., 4-60 minutes) at 37°C.[7][13]

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[14]

-

Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is typically expressed as mmol Fe²⁺ equivalents per gram of sample.[2][13]

Molecular Mechanisms and Signaling Pathways

The antioxidant activity of this compound extends beyond direct radical scavenging to the modulation of key intracellular signaling pathways that regulate cellular stress responses, inflammation, and survival.

Modulation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant defense system.[15][16] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[17] Oxidative stress or exposure to Nrf2 activators like P3G disrupts this interaction. P3G promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE in the promoter region of various cytoprotective genes, upregulating the expression of Phase II antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and catalase (CAT).[17][18] This enhancement of the endogenous antioxidant system is a critical mechanism for mitigating oxidative stress.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. phcog.com [phcog.com]

- 4. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical Profiles, In Vitro Antioxidants and Antihypertensive Properties of Wild Blueberries (Vaccinium angustifolium) [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. protocols.io [protocols.io]

- 13. assaygenie.com [assaygenie.com]

- 14. ve.scielo.org [ve.scielo.org]

- 15. scilit.com [scilit.com]

- 16. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Peonidin 3-Glucoside: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Peonidin 3-Glucoside (P3G), a prominent anthocyanin found in pigmented foods like black rice, is emerging as a significant bioactive compound with potent anti-inflammatory properties.[1] In vitro studies have demonstrated its capacity to modulate key inflammatory pathways, suggesting its therapeutic potential in conditions characterized by excessive inflammation. This technical guide synthesizes the current in vitro evidence, detailing the experimental protocols, quantitative outcomes, and underlying molecular mechanisms of P3G's anti-inflammatory effects.

Quantitative Data Summary

The in vitro efficacy of this compound in mitigating inflammatory responses has been quantified across various parameters, primarily focusing on the suppression of pro-inflammatory gene expression and cytokine secretion. The following tables summarize the key quantitative findings from studies utilizing human A549 lung cells and THP-1 macrophages.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression

| Cell Line | Inflammatory Stimulus | Target Gene | P3G Concentration (µg/mL) | Outcome |

| A549 Lung Cells | SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL) | NLRP3 | 1.25 - 10 | Significant, dose-dependent suppression of mRNA levels (p < 0.05)[1] |

| IL-1β | 1.25 - 10 | Significant, dose-dependent suppression of mRNA levels (p < 0.05)[1] | ||

| IL-18 | 1.25 - 10 | Significant, dose-dependent suppression of mRNA levels (p < 0.05)[1] | ||

| THP-1 Macrophages | SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL) | NLRP3 | 1.25 - 10 | Significant, dose-dependent suppression of mRNA levels (p < 0.05)[1] |

| IL-1β | 1.25 - 10 | Significant, dose-dependent suppression of mRNA levels (p < 0.05)[1] | ||

| IL-18 | 1.25 - 10 | Significant, dose-dependent suppression of mRNA levels (p < 0.05)[1] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Cell Line | Inflammatory Stimulus | Target Cytokine | P3G Concentration (µg/mL) | Outcome |

| A549 Lung Cells | SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL) | IL-6 | 1.25 - 10 | Significant, dose-dependent inhibition of cytokine levels (p < 0.05)[1] |

| IL-1β | 1.25 - 10 | Significant, dose-dependent inhibition of cytokine levels (p < 0.05)[1] | ||

| IL-18 | 1.25 - 10 | Significant, dose-dependent inhibition of cytokine levels (p < 0.05)[1] | ||

| THP-1 Macrophages | SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL) | IL-6 | 1.25 - 10 | Significant, dose-dependent inhibition of cytokine levels (p < 0.05)[1] |

| IL-1β | 1.25 - 10 | Significant, dose-dependent inhibition of cytokine levels (p < 0.05)[1] | ||

| IL-18 | 1.25 - 10 | Significant, dose-dependent inhibition of cytokine levels (p < 0.05)[1] | ||

| L02 Cells | Free Fatty Acids (0.5 mM) | IL-6 | 100 - 300 µM | Significant reduction in production[2] |

| TNF-α | 100 - 300 µM | Significant reduction in production[2] | ||

| IL-1β | 100 - 300 µM | Significant reduction in production[2] |

Core Signaling Pathways Modulated by this compound

In vitro evidence strongly indicates that this compound exerts its anti-inflammatory effects by intervening in critical inflammatory signaling cascades, primarily the NF-κB and NLRP3 inflammasome pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, promoting the expression of numerous pro-inflammatory genes.[1] P3G has been shown to inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of target genes.[1][3]

References

- 1. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Properties of Peonidin 3-Glucoside: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of Peonidin 3-Glucoside (P3G) as demonstrated in cell line studies. P3G, a natural anthocyanin, has shown significant potential in inhibiting cancer cell growth, inducing programmed cell death (apoptosis), and preventing metastasis. This document summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: Inhibition of Cancer Cell Growth by this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | % Inhibition | Citation |

| HS578T | Human Breast Carcinoma | MTT Assay | 10 | ~40% (48h) | [1] |

| HS578T | Human Breast Carcinoma | Cell Counting | 10 | ~50% (72h) | [1] |

Table 2: Induction of Cell Cycle Arrest by this compound in HS578T Cells (48h treatment)

| Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |

| 0 | 58.3 ± 2.1 | 25.1 ± 1.5 | 16.6 ± 1.2 | [2] |

| 5 | 55.1 ± 1.8 | 23.9 ± 1.3 | 21.0 ± 1.5 | [2] |

| 10 | 48.7 ± 1.5 | 20.5 ± 1.1 | 30.8 ± 1.8 | [2] |

| 30 | 35.2 ± 1.2 | 15.3 ± 0.9 | 49.5 ± 2.5 | [2] |

Table 3: Induction of Apoptosis by this compound in HS578T Cells (48h treatment)

| Concentration (µM) | % Apoptotic Cells | Citation |

| 0 | Not specified | [2] |

| 30 | Significantly Increased | [2] |

| 50 | Significantly Increased (Dose-dependent) | [2] |

Table 4: Inhibition of Lung Cancer Cell Invasion and Motility by this compound

| Cell Line | Assay | Concentration (µM) | % Inhibition | Citation |

| H1299 | Invasion Assay | Not specified | Significant (P < 0.001) | [3] |

| H1299 | Motility Assay | Not specified | Significant (P < 0.05) | [3] |

Key Signaling Pathways

This compound exerts its anticancer effects through the modulation of specific signaling pathways.

Caption: this compound induced G2/M phase cell cycle arrest in HS578T cells.[2]

Caption: P3G inhibits lung cancer cell metastasis by downregulating the MAPK/ERK/AP-1 pathway.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

-

Cell Lines: HS578T (human breast carcinoma) and other cancer cell lines were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: A typical workflow for assessing cell viability using the MTT assay.

-

Procedure:

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Plate cells and treat with this compound for the desired time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Assay (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis.

-

Procedure:

-

Grow cells on coverslips and treat with this compound.

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Stain the cells with DAPI solution.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

-

Western Blot Analysis

This method is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis.

-

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., CDK-1, Cyclin B1, Caspase-3, p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control like α-tubulin or β-actin to normalize the protein levels.

-

Conclusion

The evidence from in vitro cell line studies strongly suggests that this compound is a promising natural compound with potent anticancer properties. Its ability to inhibit cell proliferation, induce G2/M phase arrest and apoptosis, and suppress metastatic processes highlights its potential for further investigation in preclinical and clinical settings for cancer therapy and chemoprevention. The detailed methodologies and summarized data in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Role of Peonidin 3-Glucoside in plant physiology and color.

An In-depth Technical Guide on Peonidin (B1209262) 3-Glucoside: Role in Plant Physiology and Color

Abstract

Peonidin 3-glucoside (P3G) is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for a wide array of red, purple, and blue colors in plants.[1][2] As a glycosylated form of peonidin, P3G exhibits increased stability and solubility, facilitating its storage in plant vacuoles.[2][3][4] This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and chromatic contributions of this compound. It details its role as a key pigment, its functions in plant stress responses and development, and its antioxidant properties. Furthermore, this document furnishes detailed experimental protocols for the extraction and quantification of P3G, presents quantitative data on its occurrence, and illustrates key biochemical pathways and experimental workflows using Graphviz diagrams, tailored for researchers in plant biology, phytochemistry, and drug development.

Introduction to this compound

This compound (IUPAC Name: 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ4-benzopyran-1-ylium) is an O-glycoside of peonidin, where a glucose molecule is attached at the C3 position.[5][6] This glycosylation is a critical modification that enhances the molecule's stability and water solubility.[3][4] P3G belongs to the anthocyanidin-3-O-glycoside class of organic compounds.[5] It is found widely in the plant kingdom, contributing to the coloration of flowers, fruits, leaves, and other tissues.[1][7] Notable dietary sources include red grapes (Vitis vinifera), purple corn, black rice, berries, and red onions.[1][8][9][10]

Chemical Structure and Properties

The core structure of P3G is the flavylium (B80283) cation, characteristic of all anthocyanins. The specific hydroxylation and methoxylation pattern on its B-ring—a hydroxyl group at the 4' position and a methoxy (B1213986) group at the 3' position—defines it as a derivative of peonidin. This structure is responsible for its distinct dark red to purple hue.[1]

Role in Plant Color

The color imparted by this compound is a purplish-red, which can be modulated by several factors within the plant vacuole.[11][12] The final perceived color in a plant tissue is a complex outcome of:

-

Concentration: Higher concentrations of P3G lead to more intense coloration.

-

Co-pigmentation: The formation of non-covalent complexes between P3G and other colorless molecules (co-pigments) such as flavonoids, phenolic acids, or metal ions can lead to a hyperchromic effect (color intensification) and a bathochromic shift (a shift towards a bluer color).

-

Vacuolar pH: Like other anthocyanins, the color of P3G is highly dependent on pH. In the typically acidic environment of the plant vacuole, it exists predominantly in the stable red flavylium cation form. As the pH increases, it can undergo structural transformations to colorless or bluish forms.[7]

-

Anthocyanin Profile: Plant tissues rarely contain a single anthocyanin. The final color is often a blend of multiple pigments. For instance, in purple-flowered redbuds, the visual purple color is a mix of the red from cyanidin (B77932) 3-glucoside and the blue-red from malvidin-3-glucoside, with P3G present in smaller amounts.[11]

Role in Plant Physiology

Beyond its role as a pigment to attract pollinators and seed dispersers, this compound is a multifunctional secondary metabolite involved in various physiological processes.

Biosynthesis of this compound

P3G is synthesized via the flavonoid branch of the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce cyanidin 3-glucoside. In a final key step, an O-methyltransferase (OMT) catalyzes the methylation of cyanidin 3-glucoside to form this compound.[13]

The key enzymatic steps leading to P3G are:

-

General Phenylpropanoid Pathway: Phenylalanine is converted to p-Coumaroyl-CoA by the sequential action of Phenylalanine Ammonia Lyase (PAL), Cinnamic Acid 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[13]

-

Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA and three molecules of Malonyl-CoA to form naringenin (B18129) chalcone.

-

Flavanone (B1672756) Formation: Chalcone Isomerase (CHI) converts the chalcone to the flavanone naringenin.

-

Dihydroflavonol Synthesis: Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol (B1209521) (DHK). Flavanoid 3'-Hydroxylase (F3'H) then converts DHK to dihydroquercetin (DHQ).[3]

-

Anthocyanidin Synthesis: Dihydroflavonol 4-Reductase (DFR) reduces DHQ to leucocyanidin, which is then oxidized by Anthocyanidin Synthase (ANS or LDOX) to form the unstable anthocyanidin, cyanidin.[3][13]

-

Glycosylation: The unstable cyanidin is stabilized by glycosylation. UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT) attaches a glucose moiety to form cyanidin 3-glucoside.[13]

-

Methylation: Finally, an O-Methyltransferase (OMT) methylates cyanidin 3-glucoside at the 3'-position of the B-ring to produce this compound.[13]

Antioxidant Activity and Stress Response

This compound is a potent antioxidant.[6] Its phenolic structure enables it to scavenge reactive oxygen species (ROS), which are harmful byproducts of aerobic metabolism that can damage cells. This antioxidant capacity is crucial for protecting plants against various abiotic and biotic stresses, including high-intensity light, UV radiation, drought, and pathogen attack.[14] By neutralizing ROS, P3G helps maintain cellular homeostasis and integrity under adverse conditions.

Role in Plant Development

The accumulation of P3G is often linked to specific developmental stages. In many fruits, such as strawberries and grapes, P3G synthesis increases significantly during ripening, contributing to the final fruit color that signals maturity to seed dispersers.[15] Its presence in young, vulnerable leaves, as seen in some plant species, may offer protection from UV radiation and herbivores.

Stability and Degradation

The stability of this compound is a critical factor for its function and retention in plant tissues. It is susceptible to degradation influenced by factors such as pH, temperature, light, and the presence of oxygen and enzymes.[7][16][17] Class III peroxidases, for example, have been implicated in the enzymatic degradation of anthocyanins in the vacuole.[2] Polyacylated versions of P3G, such as peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), exhibit enhanced stability, which is advantageous for their physiological roles.[18]

Quantitative Data

The concentration of this compound varies significantly among different plant species and tissues. The following tables summarize representative quantitative data from the literature.

Table 1: Concentration of this compound in Various Plant Sources

| Plant Source | Tissue | Concentration | Reference |

| Black Rice (Oryza sativa L. indica) | Germ and Bran Extract | 52.70 ± 1.80 mg/g extract | [19] |

| Eastern Redbud (Cercis canadensis L.) | Petioles (Purple-flowered) | up to 11.74 mg/100 g fwt | [20] |

| Red Grape (Vitis vinifera) | Skin | Varies by cultivar | [21] |

| Wild Blueberry (Vaccinium angustifolium) | Fruit | Identified as a key anthocyanin | [22] |

fwt: fresh weight

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₃O₁₁⁺ | [1][6] |

| Molar Mass (Chloride salt) | 498.9 g/mol | [1][23] |

| Appearance | Dark red to purple powder | [1][23] |

| Mass-to-charge ratio (m/z) | 463 [M⁺] | [9][10] |

| Solubility | Highly water-soluble | [23] |

Experimental Protocols

Accurate analysis of this compound requires robust protocols for extraction, separation, and quantification.

Protocol for Extraction of this compound

This protocol describes a general method for extracting anthocyanins, including P3G, from plant tissues.[16][24][25]

1. Sample Preparation:

-

Fresh plant material should be flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation.

-

Lyophilization (freeze-drying) of the powdered sample is recommended to remove water and allow for accurate measurement of dry weight.

2. Extraction:

-

Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.

-

Add 20-50 mL of an acidified methanol (B129727) or ethanol (B145695) solution. A common solvent is methanol/water/HCl (85:14.5:0.5, v/v/v) or ethanol/water with 0.1% formic acid.[16][24][25] The acidic conditions are crucial to maintain the stable flavylium cation form of the anthocyanin.

-

Vortex the mixture thoroughly.

-

Perform extraction using ultrasonication for 15-30 minutes in a cold water bath to enhance cell disruption and solvent penetration without excessive heating.[26]

-

Protect the sample from light by wrapping the tube in aluminum foil, as anthocyanins are light-sensitive.

3. Clarification and Concentration:

-

Centrifuge the mixture at 8,000-10,000 x g for 15-20 minutes at 4°C.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process on the pellet one or two more times to ensure complete recovery.

-

Combine the supernatants.

-

Concentrate the extract to a smaller volume using a rotary evaporator under vacuum at a temperature below 40°C.[26]

4. Purification (Optional but Recommended):

-

The crude extract contains sugars, organic acids, and other phenolics that can interfere with analysis.[16]

-

For purification, use Solid-Phase Extraction (SPE) with a C18 cartridge.

-

Condition the C18 cartridge with methanol followed by acidified water (e.g., water with 0.1% HCl).

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins with acidified methanol.

-

Dry the purified fraction under a stream of nitrogen or in a vacuum concentrator. Reconstitute the sample in a suitable solvent (e.g., mobile phase A for HPLC) for analysis.

Protocol for Quantification by HPLC-DAD/MS

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and often coupled with Mass Spectrometry (HPLC-MS) is the standard method for identifying and quantifying P3G.[16][21][27]

1. Instrumentation and Columns:

-

HPLC System: A system equipped with a binary pump, autosampler, column oven, and DAD.

-

Mass Spectrometer: ESI-MS is commonly used for confirmation.[9][27]

-

Column: A reverse-phase C18 column (e.g., 100-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size) is standard.

2. Mobile Phases and Gradient:

-

Mobile Phase A: Water, typically acidified with 0.1-5% formic acid or phosphoric acid.[9][24][27]

-

Mobile Phase B: Acetonitrile or Methanol, also containing the same concentration of acid as Mobile Phase A.

-

A gradient elution is required to separate the complex mixture of phenolics found in plant extracts. An example gradient is provided in Table 3.

Table 3: Example HPLC Gradient for Anthocyanin Analysis

| Time (min) | % Mobile Phase A (Acidified Water) | % Mobile Phase B (Acidified Acetonitrile) |

| 0 | 90% | 10% |

| 10 | 80% | 20% |

| 25 | 50% | 50% |

| 30 | 40% | 60% |

| 35 | 10% | 90% |

| 40 | 90% | 10% |

Note: This is an example gradient and must be optimized for the specific column and sample matrix.[27]

3. Detection and Quantification:

-

DAD Detection: Monitor at 520 nm, which is the wavelength of maximum absorbance for most red/purple anthocyanins, including P3G.[16][27] A full UV-Vis spectrum (200-600 nm) should also be recorded to aid in identification.

-

MS Detection: Use positive ion mode (ESI+) to detect the molecular ion [M⁺] at m/z 463 for P3G.

-

Quantification: Prepare a calibration curve using a certified this compound standard of known concentrations.[28] Calculate the concentration in the sample by comparing its peak area to the standard curve.

Conclusion

This compound is a vital plant pigment and a multifunctional phytochemical. Its role extends from defining the color of numerous fruits and flowers to providing essential protection against environmental stressors through its antioxidant properties. The biosynthesis of P3G is a well-defined extension of the core flavonoid pathway, involving a final characteristic methylation step. Understanding the factors that influence its stability, concentration, and physiological roles is crucial for research in plant breeding, food science, and natural product chemistry. The standardized protocols for extraction and HPLC-based quantification provided herein serve as a foundation for researchers to accurately investigate the significance of this important anthocyanin.

References

- 1. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]

- 2. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei [mdpi.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Peonidin-3-glucoside | C22H23O11+ | CID 443654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anthocyanin - Wikipedia [en.wikipedia.org]

- 8. Vitis vinifera - Wikipedia [en.wikipedia.org]

- 9. mtc-usa.com [mtc-usa.com]

- 10. mtc-usa.com [mtc-usa.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects [mdpi.com]

- 15. Proanthocyanidins Delay Fruit Coloring and Softening by Repressing Related Gene Expression during Strawberry (Fragaria × ananassa Duch.) Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]

- 17. mdpi.com [mdpi.com]

- 18. Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), a polyacylated anthocyanin isolated from the black corncobs, alleviates colitis by modulating gut microbiota in DSS-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. biolink.no [biolink.no]

- 24. scispace.com [scispace.com]

- 25. advion.com [advion.com]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. researchgate.net [researchgate.net]

- 28. This compound chloride, CAS No. 6906-39-4 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]

A Technical Guide to the Discovery and Isolation of Novel Peonidin Glycosides

Introduction

Peonidin (B1209262) is a major O-methylated anthocyanidin, a class of water-soluble flavonoids that impart red, purple, and blue pigmentation to many plants.[1][2] Its glycosidic forms, where one or more sugar molecules are attached to the peonidin aglycone, are the most prevalent in nature.[3][4] These Peonidin glycosides are of significant scientific interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and bone health-promoting activities.[1][3][5] The vast structural diversity, stemming from different sugar types, attachment positions, and acylation patterns, influences their stability and biological function.[5] This guide provides an in-depth overview of the methodologies for discovering, isolating, and characterizing novel peonidin glycosides for researchers, scientists, and drug development professionals.

Experimental Workflow for Isolation and Identification

The discovery of novel peonidin glycosides follows a systematic workflow, beginning with extraction from a biological matrix and culminating in structural elucidation and bioactivity assessment.

References